molecular formula C17H16N2OS2 B2730666 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide CAS No. 896344-47-1

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide

Cat. No.: B2730666
CAS No.: 896344-47-1
M. Wt: 328.45
InChI Key: XNQKTJKIGQSMDN-UHFFFAOYSA-N
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Description

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide (CAS 325979-39-3) is a synthetic small molecule featuring a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This compound is of significant interest in pharmacological and oncological research, particularly as a lead structure for developing novel anticancer agents. Benzothiazole derivatives like this one have demonstrated potent and selective inhibitory activity against a range of human cancer cell lines, including mammary, ovarian, and colon cancer subpanels . Their mechanism of action is multifaceted and may involve the inhibition of key enzymes such as carbonic anhydrase, which is a tumor-associated protein . Beyond oncology, structural analogs of this compound, specifically N-(thiazol-2-yl)-benzamide derivatives, have been identified as the first class of potent and selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . In this context, these molecules function as negative allosteric modulators, exhibiting state-dependent inhibition and providing a valuable pharmacological tool for exploring ZAC's physiological functions, which are currently poorly elucidated . The compound is intended for research applications only and is not designed for human therapeutic or veterinary use. Researchers can utilize this high-purity chemical for in vitro screening, target identification, and structure-activity relationship (SAR) studies to optimize the benzothiazole pharmacophore for enhanced efficacy and selectivity.

Properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c1-10-8-11(2)15-14(9-10)22-17(18-15)19-16(20)12-6-4-5-7-13(12)21-3/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQKTJKIGQSMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=CC=C3SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of Benzamide Moiety: The benzamide moiety can be attached through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the benzamide moiety to an amine.

    Substitution: N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole core is known to interact with various biological targets, potentially disrupting cellular processes or signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations :

  • Substituent Effects on Yield : Fluorinated analogs (GB18, GB19) exhibit lower yields (~57–58%) compared to dimethyl-substituted GB20 (65%) or methoxy-substituted 4k (86.4%), suggesting steric or electronic factors influence reaction efficiency .
  • Thermal Stability : Halogenated derivatives (e.g., GB18, 4p) show higher melting points (>300°C and 260.1°C, respectively) than methyl/methoxy-substituted analogs, likely due to stronger intermolecular forces (e.g., halogen bonding) .
  • Purity : Compounds synthesized via optimized routes (e.g., –9) achieve >95% HPLC purity, comparable to GB20 (97.49%), whereas brominated analogs (e.g., 4p) have lower purity (90.8%) due to synthetic challenges .
Antimicrobial Activity
  • Naphthothiazole Derivatives : Compounds like N-(4,9-dioxonaphtho[2,3-d]thiazol-2-yl)benzamide () exhibit broad-spectrum activity against Candida albicans and Staphylococcus aureus, with MIC values <10 µg/mL. The methylthio group in the target compound may enhance membrane penetration compared to oxygenated analogs .
  • Benzothiazole-Benzamides (–9) : Derivatives with electron-withdrawing groups (e.g., nitro, chloro) show potent antibacterial activity (MIC: 2–8 µg/mL), while methylthio-substituted analogs (e.g., 3a–g) demonstrate moderate-to-strong inhibition, suggesting the target compound’s -SMe group could balance lipophilicity and toxicity .
Target Selectivity and Drug-Likeness
  • N-(Thiazol-2-yl)benzamide Scaffold () : Substitutions at the benzamide or thiazole ring critically influence target selectivity. For example, bulky groups (e.g., 4-methylbenzylidene in GB19) may reduce off-target interactions, whereas methylthio groups (as in the target compound) could improve binding to hydrophobic pockets .
  • ADMET Predictions : Methyl groups on the benzothiazole core (as in the target compound) are predicted to enhance metabolic stability compared to halogenated analogs (e.g., 4p), which may undergo faster hepatic clearance .

Biological Activity

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, highlighting its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C17H18N2OS2
  • CAS Number : Not specified in the search results.

Overview

Benzothiazole derivatives, including this compound, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines through several mechanisms.

Case Studies and Findings

  • In Vitro Studies :
    • A study reported that derivatives of benzothiazole exhibited significant cytotoxicity against multiple cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values ranging from 0.24 to 0.92 µM against various human cancer cell lines such as MDA-MB-231 (breast cancer), HT-29 (colorectal cancer), and NCI-H226 (lung cancer) .
    • Another research highlighted that benzothiazole derivatives could induce apoptosis in cancer cells by activating procaspase-3, leading to programmed cell death .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific enzymes or receptors involved in cell proliferation and survival. The sulfonyl group in the structure is believed to facilitate strong interactions with protein targets, potentially modulating their activity .

Antimicrobial Activity

In addition to its anticancer properties, benzothiazole derivatives have shown promise as antimicrobial agents. The compound is hypothesized to exhibit activity against antibiotic-resistant strains of bacteria due to its unique structural features that enhance binding affinity to microbial targets .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of benzothiazole derivatives. Modifications at various positions on the benzothiazole scaffold can significantly influence potency and selectivity:

SubstituentPositionEffect on Activity
Methyl4,6Enhances anticancer activity
Sulfonyl1Increases binding affinity to targets
Methylthio2Contributes to overall stability

Q & A

Q. What are the standard synthetic protocols for N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide, and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Thiazole Ring Formation : Use Hantzsch thiazole synthesis, condensing α-haloketones with thioamides under acidic/basic conditions.

Functionalization : Introduce the methylthio group via nucleophilic substitution or coupling reactions.

Amide Bond Formation : React the thiazole intermediate with 2-(methylthio)benzoyl chloride under anhydrous conditions.
Critical parameters include solvent choice (e.g., dichloromethane for acylation), temperature control (e.g., 0–5°C during sensitive steps), and purification via column chromatography or recrystallization . Yield optimization relies on stoichiometric precision and inert atmosphere maintenance to prevent oxidation of sulfur-containing groups .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :
  • 1H/13C NMR : Prioritize signals for the dimethyl groups on the benzothiazole ring (δ ~2.5 ppm for CH3 in 1H NMR; δ ~20–25 ppm in 13C NMR) and the methylthio moiety (δ ~2.1 ppm for SCH3 in 1H NMR; δ ~15 ppm in 13C NMR). The amide proton (NH) appears as a singlet at δ ~10–12 ppm in DMSO-d6 .
  • IR Spectroscopy : Confirm the amide C=O stretch (~1650–1680 cm⁻¹) and aromatic C=C vibrations (~1500–1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (MW = 306.41 g/mol) with [M+H]+ or [M−H]− peaks .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during the synthesis of this compound?

  • Methodological Answer :
  • Byproduct Identification : Use LC-MS or TLC to detect impurities (e.g., unreacted thiazole intermediates or oxidized sulfur species).
  • Condition Optimization :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance acylation efficiency but may require rigorous drying to avoid hydrolysis .
  • Catalyst Use : Employ DMAP or pyridine to accelerate amide bond formation while suppressing side reactions .
  • Temperature Gradients : Gradual heating (e.g., 40–60°C) during cyclization steps reduces decomposition .
  • Workflow Example : A study achieved 86% yield by using microwave-assisted synthesis to reduce reaction time and byproduct accumulation .

Q. What methodological approaches are recommended for investigating the structure-activity relationship (SAR) of this compound derivatives in biological systems?

  • Methodological Answer :
  • Derivative Design : Systematically modify substituents (e.g., replacing methylthio with sulfoxide/sulfone groups or altering benzothiazole methyl positions) .
  • In Vitro Assays : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., HDAC or kinase targets), and pharmacokinetics (e.g., metabolic stability in liver microsomes) .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like histone deacetylases or viral proteases .
  • Case Study : A derivative with a nitro group at the benzamide position showed enhanced anti-HBV activity by upregulating APOBEC3G, a viral restriction factor .

Q. How should contradictory data regarding the biological activity of this compound across different studies be systematically analyzed and resolved?

  • Methodological Answer :
  • Meta-Analysis Framework :

Variable Mapping : Compare cell lines (e.g., HepG2 vs. HEK293), assay conditions (e.g., serum concentration), and compound purity (HPLC data) .

Structural Validation : Re-analyze NMR/HRMS data from conflicting studies to confirm compound identity .

Mechanistic Replication : Repeat key experiments (e.g., dose-response curves) under standardized protocols .

  • Example : Discrepancies in anticancer activity may arise from differences in mitochondrial toxicity thresholds across cell types, necessitating ROS quantification and caspase-3 activation assays to clarify mechanisms .

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